Bromoacetamido-PEG5-DOTA is a specialized chemical compound that serves as a versatile linker in bioconjugation applications, particularly in the synthesis of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This compound features a bromoacetamide moiety, which is instrumental in thiol labeling, and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) group that acts as a chelating agent for metal ions. The presence of polyethylene glycol (PEG) enhances the solubility and bioavailability of the conjugated molecules in aqueous environments. Bromoacetamido-PEG5-DOTA is classified under PEG-based linkers and has applications in drug delivery systems, imaging agents, and cancer therapeutics .
The synthesis of Bromoacetamido-PEG5-DOTA involves several key steps:
The molecular structure of Bromoacetamido-PEG5-DOTA can be described by its components:
The compound's structure can be visualized through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the successful incorporation of each component during synthesis .
Bromoacetamido-PEG5-DOTA undergoes several significant chemical reactions:
The mechanism of action of Bromoacetamido-PEG5-DOTA primarily revolves around its ability to facilitate targeted delivery of therapeutic agents:
This mechanism is particularly relevant in developing targeted cancer therapies where precise delivery and imaging are crucial .
Elemental analysis indicates:
Bromoacetamido-PEG5-DOTA has diverse scientific applications:
Bromoacetamido-PEG5-DOTA (CAS 2353410-19-0) features a linear architecture comprising three functional segments: a bromoacetamide terminus, a pentaethylene glycol (PEG5) spacer, and a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle. The molecular formula is C30H55BrN6O13, with a molecular weight of 787.69 g/mol. The SMILES notation (O=C(CBr)NCCOCCOCCOCCOCCOCCNC(CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1)=O
) explicitly defines the connectivity: the bromoacetamide group links to a pentameric ethylene oxide chain via an amide bond, followed by a secondary amide linkage to the DOTA moiety. This arrangement creates a 28-atom backbone between the bromine and DOTA regions, conferring structural flexibility and spatial separation between functional ends [1] [3] [5].
Table 1: Key Molecular Characteristics
Property | Value |
---|---|
CAS Number | 2353410-19-0 |
Molecular Formula | C30H55BrN6O13 |
Molecular Weight | 787.69 g/mol |
Exact Mass | 786.3010 Da |
Elemental Analysis | C 45.74%, H 7.04%, Br 10.14%, N 10.67%, O 26.40% |
Appearance | White to off-white oil |
Bromoacetamide Terminus: The α-bromoacetamide group (–NH–CO–CH2Br) serves as an electrophilic "warhead" for covalent conjugation. The bromine atom acts as a superior leaving group, facilitating nucleophilic substitution reactions with thiols (–SH) or amines (–NH2) to form stable thioether or alkylamine linkages, respectively. This reactivity enables site-specific bioconjugation under mild physiological conditions (pH 7–8, 25°C) [2] [8] [9].
PEG5 Spacer: The pentameric ethylene oxide chain (–(CH2CH2O)5–) incorporates 15 oxygen atoms, creating a hydrophilic spacer with a 20.4 Å length. The ether oxygens form hydrogen bonds with water, while the C–C–O bonds provide rotational flexibility (bond rotation energy: ~2.5 kcal/mol). This segment reduces steric hindrance during conjugate formation and enhances aqueous solubility by introducing 11 hydrogen-bonding acceptors [1] [3] [7].
DOTA Chelator: The 12-membered tetraazamacrocycle (C24H40N4O8) contains four acetic acid arms, providing eight coordination sites (four N, four O) for metal chelation. It binds trivalent cations (e.g., Gd3+, Lu3+) with stability constants (log K) exceeding 25, forming octadentate complexes. The carboxylic acid groups (pKa ~3–4) deprotonate under physiological conditions, enabling electrostatic interactions with metal ions [5] [8] [10].
Table 2: Functional Group Properties and Roles
Functional Group | Key Properties | Primary Role |
---|---|---|
Bromoacetamide | Electrophilic; k = 10–100 M−1s−1 (thiol reactivity) | Covalent bioconjugation |
PEG5 Spacer | Hydrophilic (log P = −2.3); 20.4 Å length | Solubility enhancement; steric shielding |
DOTA | 8-coordinating sites; log K > 25 (Ln3+) | Radiometal chelation; diagnostics |
Commercially available Bromoacetamido-PEG5-DOTA typically includes tert-butyl (–C(CH3)3) protecting groups on the DOTA carboxylic acids. These bulky aliphatic groups serve two critical purposes:
The protected derivative exhibits enhanced shelf stability (>3 years at −20°C vs. weeks for unprotected analogs) due to reduced hygroscopicity and oxidative degradation [5].
Table 3: t-Butyl Deprotection Conditions and Outcomes
Parameter | Conditions | Outcome |
---|---|---|
Reagent | 95% Trifluoroacetic acid (TFA) | >95% deprotection yield |
Time/Temperature | 2 hours / 25°C | Complete removal of t-butyl groups |
Byproduct | Isobutylene | Volatile gas (easily removed) |
Final Form | Water-soluble carboxylic acids | Readiness for radiometal labeling |
The PEG5 spacer profoundly influences the compound’s solution behavior:
Table 4: Solubility Profile of Bromoacetamido-PEG5-DOTA
Solvent | Solubility (mg/mL) | Key Interactions |
---|---|---|
Water | >50 | Hydrogen bonding with ether oxygens |
DMSO | >100 | Dipole-dipole with amide bonds |
Methanol | >25 | H-bonding with PEG; dipole interactions |
Chloroform | <1 | Poor solvation of PEG spacer |
Comprehensive Compound Nomenclature
Table 5: Systematic and Common Names for Bromoacetamido-PEG5-DOTA
Nomenclature Type | Name |
---|---|
IUPAC Name | 2,2',2''-(10-(23-Bromo-2,22-dioxo-6,9,12,15,18-pentaoxa-3,21-diazatricosyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
Common Synonym | Bromoacetamido-PEG5-DOTA |
PROTAC Designation | PEG-based PROTAC linker |
Alternative Code | ADC-L-547 (Creative Biolabs) |
CAS Registry | 2353410-19-0 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9